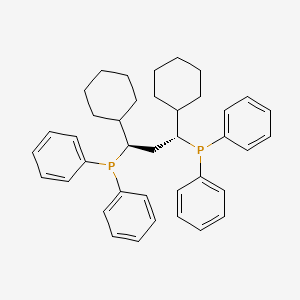
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane typically involves the reaction of 1,3-dicyclohexylpropane with diphenylphosphine under specific conditions. The process can be summarized as follows:
Starting Materials: 1,3-Dicyclohexylpropane and diphenylphosphine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the 1,3-dicyclohexylpropane.
Solvent: Common solvents used include tetrahydrofuran (THF) or toluene.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane undergoes various chemical reactions, including:
Coordination with Transition Metals: Forms stable complexes with metals such as palladium, platinum, and rhodium.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in ligand exchange reactions with other phosphines or ligands.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Ligand exchange reactions often occur in the presence of a suitable metal precursor and solvent.
Major Products Formed
Metal Complexes: The primary products are metal-phosphine complexes, which are crucial intermediates in catalytic cycles.
Phosphine Oxides: Formed during oxidation reactions.
科学研究应用
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane has numerous applications in scientific research:
Asymmetric Catalysis: Widely used in enantioselective hydrogenation and hydroformylation reactions.
Cross-Coupling Reactions: Serves as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Biological Studies: Investigated for its potential in drug development and enzyme mimetics.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of (1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane involves its coordination to transition metals, forming stable complexes that facilitate various catalytic processes. The chiral nature of the ligand allows for the induction of asymmetry in the products, making it valuable in enantioselective synthesis. The molecular targets include metal centers in catalytic cycles, where the ligand modulates the reactivity and selectivity of the metal.
相似化合物的比较
Similar Compounds
®-BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in enantioselective reactions.
DIPAMP: A chiral diphosphine ligand known for its use in asymmetric hydrogenation.
Uniqueness
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane is unique due to its specific chiral configuration and the steric environment provided by the cyclohexyl groups. This distinct structure allows for high enantioselectivity and stability in catalytic processes, making it a preferred choice in many asymmetric syntheses.
属性
分子式 |
C39H46P2 |
|---|---|
分子量 |
576.7 g/mol |
IUPAC 名称 |
[(1R,3R)-1,3-dicyclohexyl-3-diphenylphosphanylpropyl]-diphenylphosphane |
InChI |
InChI=1S/C39H46P2/c1-7-19-32(20-8-1)38(40(34-23-11-3-12-24-34)35-25-13-4-14-26-35)31-39(33-21-9-2-10-22-33)41(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h3-6,11-18,23-30,32-33,38-39H,1-2,7-10,19-22,31H2/t38-,39-/m1/s1 |
InChI 键 |
OHHRETAQTBGNTI-LJEWAXOPSA-N |
手性 SMILES |
C1CCC(CC1)[C@@H](C[C@H](C2CCCCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
C1CCC(CC1)C(CC(C2CCCCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


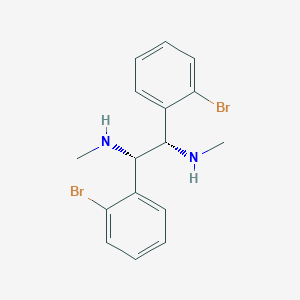

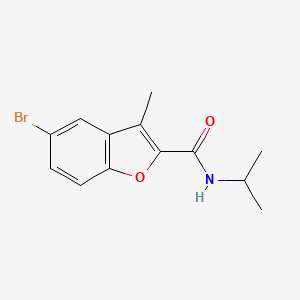
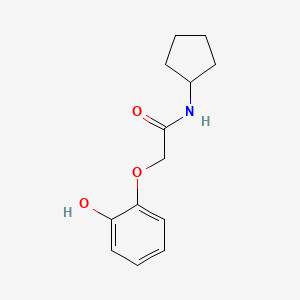
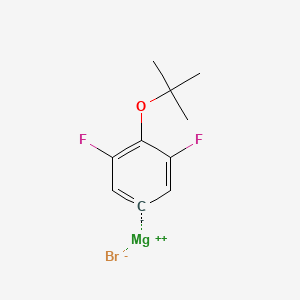
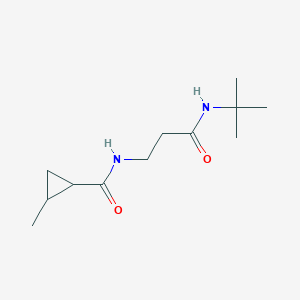
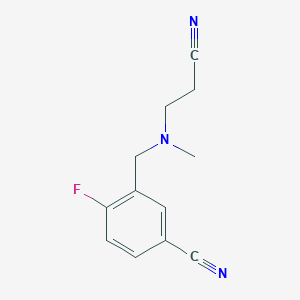
methanone](/img/structure/B14893786.png)
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
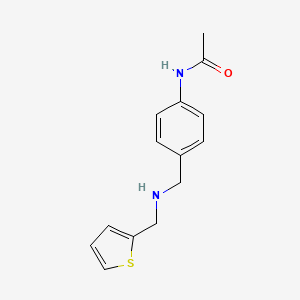
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)

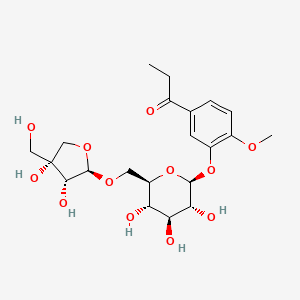
![N-(1-((S)-1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14893819.png)
